Ganoderensäure A

Übersicht

Beschreibung

Ganoderenic Acid A is a triterpenoid compound found in the traditional Chinese medicinal mushroom Ganoderma lucidum. This compound is known for its diverse biological activities, including hepatoprotective, anti-inflammatory, and anti-cancer properties . Ganoderenic Acid A has been extensively studied for its potential therapeutic applications, making it a significant compound in the field of natural product research.

Wissenschaftliche Forschungsanwendungen

Ganodersäure A hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie: In der Chemie wird Ganodersäure A als Referenzverbindung für die Qualitätskontrolle von Ganoderma lucidum-Extrakten verwendet. Sie wird auch bei der Synthese verschiedener Derivate zur Untersuchung von Struktur-Aktivitäts-Beziehungen eingesetzt.

Biologie: In der biologischen Forschung wird Ganodersäure A auf ihre Auswirkungen auf zelluläre Prozesse wie Apoptose, Autophagie und Zellproliferation untersucht. Sie wird auch verwendet, um ihre Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen zu untersuchen.

Medizin: In der Medizin wird Ganodersäure A auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter ihre krebshemmende, entzündungshemmende und hepatoprotektive Wirkung.

Industrie: Im Industriesektor wird Ganodersäure A bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Ganodersäure A beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Einer der primären Mechanismen ist die Hemmung von β-Glucuronidase, einem Enzym, das am Metabolismus von Glucuroniden beteiligt ist . Diese Hemmung führt zur Akkumulation von Glucuroniden, die bei Erkrankungen wie Leberschäden therapeutische Wirkungen haben können.

Ganodersäure A übt ihre Wirkung auch durch die Modulation von Signalwegen wie dem Ras/MAPK-Signalweg aus . Diese Modulation kann zur Hemmung der Zellproliferation und Induktion von Apoptose in Krebszellen führen. Darüber hinaus wurde gezeigt, dass Ganodersäure A den p53-MDM2-Signalweg reguliert, was zur Aktivierung von p53 und Induktion von Apoptose in Tumorzellen führt .

Wirkmechanismus

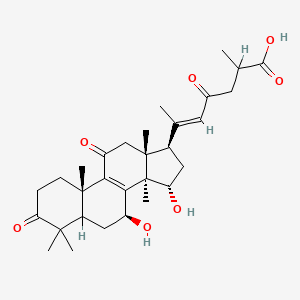

Ganoderenic Acid A, also known as (E)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid, is a triterpenoid compound found in Ganoderma lucidum . This compound has been extensively studied for its potential therapeutic effects .

Target of Action

Ganoderenic Acid A primarily targets the p53-MDM2 pathway . It may be involved in inhibiting the interaction of MDM2 and p53 by binding to MDM2 . Additionally, it is a potent inhibitor of β-glucuronidase .

Mode of Action

Ganoderenic Acid A interacts with its targets, leading to changes in cellular processes. It can induce apoptosis by regulating the p53 signaling pathway . It’s also suggested that it may inhibit the interaction of MDM2 and p53 .

Biochemical Pathways

Ganoderenic Acid A affects the p53-MDM2 pathway . This pathway is crucial in regulating cell cycle and preventing cancer. By interacting with this pathway, Ganoderenic Acid A can influence cell proliferation and apoptosis .

Result of Action

The molecular and cellular effects of Ganoderenic Acid A’s action include anti-tumor activity , anti-inflammatory effects , neuroprotection , anti-fibrosis , liver protection , and improvement of glucose and lipid metabolism . It has been shown to have a potent hepatoprotective effect against CCl4-induced liver injury .

Action Environment

The action, efficacy, and stability of Ganoderenic Acid A can be influenced by environmental factors. For instance, in an in vitro MDCK cystogenesis model, Ganoderenic Acid A significantly inhibited cyst growth, and the inhibitory effect was reversible . In kidney-specific Pkd1 knockout (kPKD) mice displaying severe cystic kidney disease, administration of Ganoderenic Acid A significantly attenuated renal cyst development .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ganodersäure A kann durch verschiedene chemische Reaktionen synthetisiert werden, die die Modifikation ihrer Vorläuferverbindungen beinhalten. Eine übliche Methode beinhaltet die Oxidation von Lanosteryl-Derivaten unter Verwendung spezifischer Oxidationsmittel unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise einen Katalysator und wird bei einer bestimmten Temperatur und einem bestimmten Druck durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren: Die industrielle Produktion von Ganodersäure A beinhaltet häufig die Verwendung biotechnologischer Ansätze. So kann beispielsweise die Biosynthese von Ganodersäure A durch die Expression spezifischer Cytochrom-P450-Gene aus Ganoderma lucidum in einem heterologen Wirt wie Saccharomyces cerevisiae erreicht werden . Diese Methode ermöglicht die effiziente Produktion von Ganodersäure A in großen Mengen, was sie für industrielle Anwendungen geeignet macht.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ganodersäure A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder Derivate mit verbesserten Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Ganodersäure A, wie Ganodersäure C2 und 7β,15-Dihydroxy-3,11,23-Trioxo-lanost-26-säure . Diese Derivate zeigen oft verbesserte biologische Aktivitäten im Vergleich zur Stammverbindung.

Vergleich Mit ähnlichen Verbindungen

Ganodersäure A ist Teil einer größeren Familie von Triterpenoiden, die in Ganoderma-Pilzen vorkommen. Einige ähnliche Verbindungen sind Ganodersäure B, Ganodersäure C und Ganodersäure D . Während diese Verbindungen eine ähnliche chemische Struktur aufweisen, zeigen sie unterschiedliche biologische Aktivitäten und Potenzen.

Ganodersäure B: Bekannt für ihre entzündungshemmenden und krebshemmenden Eigenschaften.

Ganodersäure C: Zeigt hepatoprotektive und antioxidative Wirkungen.

Ganodersäure D: Induziert Apoptose und hemmt die Proliferation von Krebszellen.

Ganodersäure A ist einzigartig aufgrund ihrer starken Hemmung von β-Glucuronidase und ihrer Fähigkeit, mehrere Signalwege zu modulieren, was sie zu einer vielseitigen Verbindung mit vielfältigem therapeutischem Potenzial macht.

Eigenschaften

IUPAC Name |

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUOUFPIPZJGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316083 | |

| Record name | Ganoderenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100665-40-5 | |

| Record name | Ganoderenic acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100665-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Ganoderenic Acid A and what are its downstream effects?

A: Research suggests Ganoderenic Acid A acts as a potent inhibitor of the enzyme beta-glucuronidase. [] This inhibition has been linked to a hepatoprotective effect, suggesting it might help protect the liver from injury. [] Further research is needed to fully elucidate the mechanisms and potential therapeutic applications.

Q2: Does Ganoderenic Acid A interact with any drug transporters?

A: While research on Ganoderenic Acid A's interaction with specific drug transporters is limited, one study found that its close relative, Ganoderenic Acid B, does not appear to affect the expression level of the drug transporter ABCB1. [] More research is necessary to understand if Ganoderenic Acid A shares this characteristic and its implications for drug interactions.

Q3: What is the molecular formula and weight of Ganoderenic Acid A?

A3: The molecular formula for Ganoderenic Acid A is C30H44O6. Its molecular weight is 488.65 g/mol.

Q4: What spectroscopic data is available for Ganoderenic Acid A?

A: Structural elucidation of Ganoderenic Acid A has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. [] This technique helps determine the structure and purity of the compound. Additionally, researchers often employ mass spectrometry (MS) for further characterization and identification. []

Q5: What are the known in vitro and in vivo efficacies of Ganoderenic Acid A?

A: Studies demonstrate that Ganoderenic Acid A exhibits hepatoprotective effects against liver injury induced by carbon tetrachloride (CCl4) in in vivo models. [] More research is needed to explore its efficacy in other models and for various conditions.

Q6: Are there analytical methods to characterize and quantify Ganoderenic Acid A?

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array detection (DAD) [] and mass spectrometry (MS) [, ], are widely used for the characterization and quantification of Ganoderenic Acid A in various matrices, including Ganoderma lucidum extracts and biological samples.

Q7: How does the structure of Ganoderenic Acid A influence its activity?

A: While specific structure-activity relationship (SAR) studies focused solely on Ganoderenic Acid A are limited, research on related Ganoderic Acids suggests that the presence of a free carboxyl group is crucial for their inhibitory activity against aldose reductase. [] This insight highlights the importance of specific structural features for the biological activity of these triterpenoids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.